N-[(2R)-1-cyclohexylpropan-2-yl]-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide
Description
N-[(2R)-1-cyclohexylpropan-2-yl]-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Properties
IUPAC Name |
N-[(2R)-1-cyclohexylpropan-2-yl]-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O/c1-17(15-18-7-3-2-4-8-18)22-20(25)24-13-11-23(12-14-24)16-19-9-5-6-10-21-19/h5-6,9-10,17-18H,2-4,7-8,11-16H2,1H3,(H,22,25)/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIQAWJGCFZUPT-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCCC1)NC(=O)N2CCN(CC2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CCCCC1)NC(=O)N2CCN(CC2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-1-cyclohexylpropan-2-yl]-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines. Deprotection of these intermediates with thiophenol (PhSH) followed by selective intramolecular cyclization yields the desired piperazine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of solid-phase synthesis and photocatalytic synthesis are also explored for efficient production .
Chemical Reactions Analysis
Types of Reactions
N-[(2R)-1-cyclohexylpropan-2-yl]-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to modify the piperazine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like bromoketones.
Common Reagents and Conditions
Oxidation: TBHP and I2 in toluene.
Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Bromoketones and 2-aminopyridine in ethyl acetate.
Major Products Formed
Oxidation: N-(pyridin-2-yl)amides.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N-[(2R)-1-cyclohexylpropan-2-yl]-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2R)-1-cyclohexylpropan-2-yl]-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Used for chronic angina.
Aripiprazole: An antipsychotic used in the treatment of schizophrenia and bipolar disorder.
Uniqueness
N-[(2R)-1-cyclohexylpropan-2-yl]-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide is unique due to its specific structural features, such as the cyclohexylpropan-2-yl group and the pyridin-2-ylmethyl substitution on the piperazine ring. These features confer distinct biological activities and reactivity patterns compared to other piperazine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
